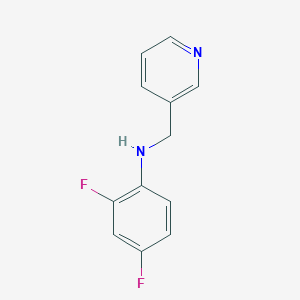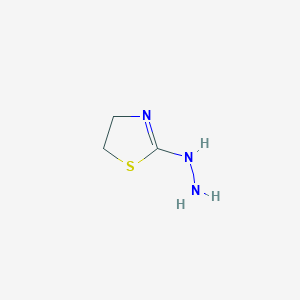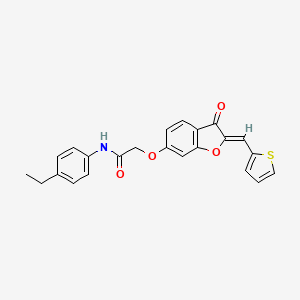
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline
Übersicht
Beschreibung
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is a chemical compound with the CAS Number 84324-66-3 . It has a molecular weight of 220.22 and its IUPAC name is 2,4-difluoro-N-(3-pyridinylmethyl)aniline .
Molecular Structure Analysis
The InChI code for 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is 1S/C12H10F2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Proteomics Research
“2,4-difluoro-N-(pyridin-3-ylmethyl)aniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used as a biochemical reagent in various proteomic experiments .
Synthesis of Fluorinated Pyridines
This compound plays a crucial role in the synthesis of fluorinated pyridines . Fluorinated pyridines are important because of their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Agricultural Applications
Fluoropyridines, which can be synthesized using “2,4-difluoro-N-(pyridin-3-ylmethyl)aniline”, are used in the development of new agricultural products . The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The synthesis of such fluorinated medicinal compounds often involves the use of fluoropyridines .
Development of Imaging Agents
“2,4-difluoro-N-(pyridin-3-ylmethyl)aniline” can be used in the synthesis of 18 F-substituted pyridines . These compounds present a special interest as potential imaging agents for various biological applications .
Synthesis of 3,5-Difluoro-2,4,6-triazidopyridine
This compound has been synthesized by the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide . The resulting 3,5-difluoro-2,4,6-triazidopyridine has been further investigated by IR-spectroscopy .
Safety and Hazards
The safety information for 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRSQLVXBAGLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(pyridin-3-ylmethyl)aniline | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656830.png)

![3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2656832.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2656836.png)

![3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2656839.png)
![(Z)-N-[2-(3-Acetylphenyl)-3H-isoindol-1-ylidene]-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide](/img/structure/B2656840.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/no-structure.png)

![N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2656847.png)


